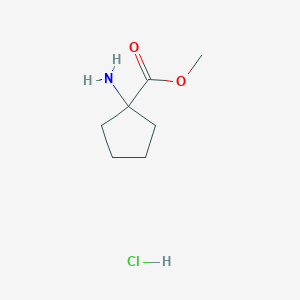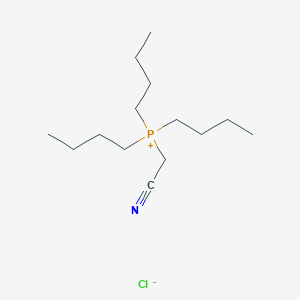![molecular formula C10H12ClN B1589604 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 313673-94-8](/img/structure/B1589604.png)
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Overview
Description
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a chemical compound with the molecular weight of 182.65 . It is stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves several steps . The process starts with an acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid. This is followed by an intramolecular Friedel-Craft reaction to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. The compound is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal. Finally, the ketal is reduced and de-ketalation is carried out under an acidic condition to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one .Molecular Structure Analysis
The molecular structure of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is represented by the formula C9H11ClN2 . The InChI code for this compound is 1S/C9H11ClN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 .Chemical Reactions Analysis
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .Physical And Chemical Properties Analysis
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a solid substance . The melting point of a related compound, 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, is 129-130°C .Scientific Research Applications
Cardiovascular Disease Treatment
This compound serves as a scaffold in the molecular structure of several medicines used in treating cardiovascular diseases. Notable examples include evacetrapib, benazepril, and tolvaptan .
Selective 5-HT2c Agonist
It is used as a selective 5-HT2c agonist for treating disorders associated with the 5-HT2c receptor, such as obesity, obsessive/compulsive disorder, anxiety, and depression .
Synthesis of Tolvaptan
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is an intermediate in synthesizing Tolvaptan, an orally active nonpeptide arginine vasopressin V2 receptor antagonist .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors in the body .
Mode of Action
It is known that similar compounds can interact with their targets, leading to a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that similar compounds have various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
Safety and Hazards
The safety information for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
The future directions for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine could involve its use in the treatment of 5-HT2c associated disorders including obesity, obsessive/compulsive disorder, anxiety, and depression . This is based on the activity of related compounds as selective 5-HT2c agonists .
properties
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZMCEKXCHBLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441009 | |
| Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine | |
CAS RN |
313673-94-8 | |
| Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1589527.png)

![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)








